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Introduction: Aviglycine hydrochloride (AVG), also known as aminoethoxyvinylglycine

hydrochloride, is a potent inhibitor of ethylene biosynthesis in plants.[1][2] It acts by

competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a

key enzyme in the ethylene production pathway that converts S-adenosylmethionine (SAM) to

ACC.[1][2][3] By blocking this step, AVG effectively reduces endogenous ethylene production,

thereby delaying the ripening process in climacteric fruits.[1][2][4] This property makes it a

valuable tool in both agricultural practices to manage harvest and in research settings to study

the complex mechanisms of fruit ripening. The commercial formulation of AVG is well-known as

ReTain®.[1]

These application notes provide a comprehensive overview of the use of aviglycine
hydrochloride in fruit ripening studies, including its mechanism of action, detailed

experimental protocols, and a summary of its quantitative effects on various fruit quality

parameters.

Mechanism of Action
Aviglycine hydrochloride's primary mode of action is the competitive inhibition of ACC

synthase. This enzyme catalyzes a rate-limiting step in the biosynthesis of ethylene, the

primary plant hormone responsible for initiating and coordinating the ripening process in

climacteric fruits. By reducing ethylene levels, AVG delays a cascade of ripening-related

events. It is important to note that AVG does not affect the plant's sensitivity to ethylene.[1]
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Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by

aviglycine hydrochloride.
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Caption: Ethylene biosynthesis pathway and the inhibitory action of Aviglycine Hydrochloride
(AVG).

Quantitative Effects of Aviglycine Hydrochloride on
Fruit Ripening Parameters
The application of aviglycine hydrochloride has been shown to significantly impact various

physicochemical properties of fruits. The following tables summarize the quantitative data from

several studies on different fruits.

Table 1: Effect of Aviglycine Hydrochloride on Apple
(Malus domestica)
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Cultivar

AVG
Concentr
ation
(mg/L)

Applicati
on Time

Effect on
Firmness

Effect on
Soluble
Solids
Content
(SSC)

Effect on
Ethylene
Productio
n

Referenc
e

'Red Chief'
150, 300,

600

4 weeks

before

harvest

Increased Decreased

Significantl

y

decreased

[5]

'Red

Delicious'
132, 264

3 weeks

before

harvest

Increased

(by up to

18% at 5

weeks after

expected

harvest)

Reduced in

one of two

study years

Significantl

y reduced
[6]

'McIntosh'
150, 300,

600

Not

specified
Increased Reduced

Not

specified
[7]

'Gala'
65, 130,

260

3 weeks

before

harvest

Maintained

greater

firmness

Reduced

Significantl

y

diminished

[8]

'Hi Early

Delicious'

& 'Law

Rome

Beauty'

75, 150,

225

3-4 weeks

before

harvest

Maintained

firmness

Reduced

starch

hydrolysis

Reduced [9]

Table 2: Effect of Aviglycine Hydrochloride on Pear
(Pyrus communis)
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Cultivar

AVG
Concentr
ation
(mg/L)

Applicati
on Time

Effect on
Firmness

Effect on
Soluble
Solids
Content
(SSC)

Effect on
Ethylene
Productio
n

Referenc
e

'Starkrimso

n'
30, 60, 120

1 week

before

harvest

Maintained

higher

firmness at

60 mg/L

Little effect
Reduced at

60 mg/L
[3]

'Huanggua

n'
200

1 and 2

weeks

before

harvest

Higher

firmness

Higher

SSC

Lower

ethylene

production

rate

[2]

Table 3: Effect of Aviglycine Hydrochloride on Other
Fruits
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Fruit Cultivar

AVG
Concent
ration
(mg/L)

Applicat
ion
Method

Effect
on
Firmnes
s

Effect
on
Soluble
Solids
Content
(SSC)

Other
Notable
Effects

Referen
ce

Tomato 'Débora'

500,

1000,

1500

Post-

harvest

immersio

n for 5

min

Minimize

d

decrease

in

firmness

Stable,

increase

d by 1.0

°Brix at

1000

mg/L on

day 28

Delayed

color

change,

reduced

respiratio

n rate

[4]

Sweet

Cherry

'0900

Ziraat'

50, 100,

150

Pre-

harvest

spray at

straw-

yellow

stage

Increase

d

Not

significan

t

Increase

d fruit

size and

mass,

delayed

maturity

by 4-6

days

[10]

Plum
'Presiden

t'
100, 200

Not

specified

Increase

d rupture

force

(hardnes

s)

Not

specified

Not

specified
[11]

Pineappl

e

'Tainon

18'

250, 375,

500

Triple

foliar

spray at

20-day

intervals

Not

applicabl

e

Not

applicabl

e

Reduced

natural

flowering

from

95.8% to

50% (at

500

mg/L)

[12]
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Experimental Protocols
The following are detailed methodologies for key experiments involving the application of

aviglycine hydrochloride in fruit ripening studies.

Protocol 1: Pre-harvest Foliar Application of Aviglycine
Hydrochloride
This protocol is designed for studying the effects of AVG on ripening when applied to fruit on

the plant.

Materials:

Aviglycine hydrochloride (e.g., ReTain®)

Distilled water

Surfactant (e.g., Sylgard 309)

Pressurized sprayer

Personal protective equipment (gloves, goggles)

Procedure:

Solution Preparation:

Calculate the required amount of AVG based on the desired concentration (e.g., 130 mg/L

for apples).[13]

Dissolve the AVG powder in a small amount of distilled water and then bring it to the final

volume.

Add a surfactant according to the manufacturer's recommendation to ensure even

coverage on the fruit surface.

Application:
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Apply the solution as a fine mist to the target trees, ensuring thorough coverage of the fruit

and surrounding foliage.[10]

Applications are typically made 1 to 4 weeks before the anticipated commercial harvest

date.[5][6][9]

Include a control group of trees sprayed only with water and the surfactant.

Post-application:

Monitor environmental conditions, as high temperatures after application may affect

efficacy.[6]

Harvest fruits at desired intervals for analysis.

Protocol 2: Post-harvest Immersion Treatment with
Aviglycine Hydrochloride
This protocol is suitable for studying the effects of AVG on fruit ripening after harvest.

Materials:

Aviglycine hydrochloride

Distilled water

Treatment containers

Drying racks

Procedure:

Solution Preparation:

Prepare AVG solutions of desired concentrations (e.g., 500, 1000, 1500 mg/L for

tomatoes).[4]

Treatment:
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Immerse the harvested fruit in the AVG solution for a specified duration (e.g., 5 minutes for

tomatoes).[4]

A control group of fruit should be immersed in distilled water.

Post-treatment:

Remove the fruit from the solution and allow them to air dry on racks.

Store the treated and control fruit under controlled conditions (e.g., 15 ± 1 °C and 90% ±

1% RH for tomatoes) for the duration of the experiment.[4]

Protocol 3: Measurement of Ethylene Production
This protocol describes the measurement of ethylene evolution from treated and control fruits.

Materials:

Gas-tight containers with a septum

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Syringe for gas sampling

Procedure:

Sample Incubation:

Place a known weight of fruit into a gas-tight container of a known volume.

Seal the container and incubate at a constant temperature (e.g., 20°C) for a specific

period (e.g., 1-2 hours).[14][15]

Gas Sampling:

After incubation, withdraw a headspace gas sample (e.g., 1 mL) from the container using

a gas-tight syringe through the septum.[14]

GC Analysis:
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Inject the gas sample into the GC.

Quantify the ethylene concentration based on the peak area compared to a standard

curve of known ethylene concentrations.

Calculation:

Express ethylene production as μL or nL of ethylene per kilogram of fruit per hour

(μL·kg⁻¹·h⁻¹ or nL·kg⁻¹·h⁻¹).

Protocol 4: Measurement of Fruit Firmness
This protocol outlines the procedure for assessing fruit firmness.

Materials:

Penetrometer or texture analyzer with a suitable probe (e.g., Magness-Taylor probe)

Procedure:

Sample Preparation:

Select fruit of uniform size and maturity.

On opposite sides of the equatorial region of each fruit, remove a small section of the skin.

[2]

Measurement:

Use the penetrometer to measure the force required to penetrate the flesh at the prepared

points.

Record the firmness value, typically in Newtons (N) or pounds-force (lbf).

Protocol 5: Measurement of Soluble Solids Content
(SSC)
This protocol describes the determination of SSC, an indicator of sugar content.
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Materials:

Refractometer (digital or handheld)

Juice extractor or press

Cheesecloth or filter paper

Procedure:

Sample Preparation:

Extract juice from a wedge of the fruit.

Filter the juice to remove pulp and seeds.

Measurement:

Place a few drops of the juice onto the prism of the refractometer.

Record the SSC value, typically expressed as °Brix.

Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for

an aviglycine hydrochloride study and the logical relationship of its effect on ripening.
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Caption: A typical experimental workflow for studying the effects of Aviglycine Hydrochloride.
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Caption: Logical relationship of Aviglycine Hydrochloride's effect on fruit ripening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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